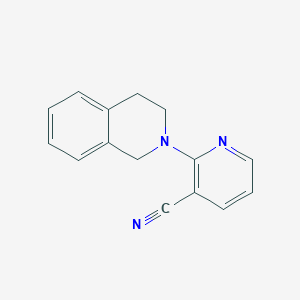

2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile

Description

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c16-10-13-6-3-8-17-15(13)18-9-7-12-4-1-2-5-14(12)11-18/h1-6,8H,7,9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPARYQPKQDVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Preformed Dihydroisoquinoline Intermediates

A widely reported approach involves the alkylation of preformed dihydroisoquinoline derivatives with halogenated nicotinonitrile precursors. For example, 1,2,3,4-tetrahydroisoquinoline is treated with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C. The reaction proceeds via an SN2 mechanism, where the secondary amine of dihydroisoquinoline acts as a nucleophile, displacing the chloride at the 2-position of the pyridine ring.

Key Data:

- Yield: 55–68%

- Reagents: 2-chloronicotinonitrile, K₂CO₃, DMF

- Conditions: 12–24 h reflux under nitrogen

This method benefits from commercially available starting materials but requires careful control of stoichiometry to minimize polyalkylation byproducts.

Cyclocondensation of β-Amino Nitriles

An alternative route leverages cyclocondensation reactions to assemble the dihydroisoquinoline core in situ. For instance, β-amino nitriles derived from benzylamines undergo acid-catalyzed cyclization with malononitrile. In one protocol, a mixture of 2-aminobenzylamine and malononitrile is heated in acetic acid with catalytic sulfuric acid, forming the dihydroisoquinoline scaffold. Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) and coupling with nicotinonitrile derivatives completes the synthesis.

Key Data:

- Yield: 40–52% (over two steps)

- Reagents: Malononitrile, H₂SO₄, NBS

- Conditions: 48 h at 110°C (cyclization), 6 h at 60°C (bromination)

This pathway is advantageous for introducing substituents on the dihydroisoquinoline ring but suffers from moderate yields due to competing side reactions.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination has been explored to link the dihydroisoquinoline and nicotinonitrile moieties. A representative procedure employs 2-bromonicotinonitrile and 1,2,3,4-tetrahydroisoquinoline with tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and XantPhos as ligands in toluene at 100°C. The reaction achieves C–N bond formation with high regioselectivity.

Key Data:

While this method offers superior yields and scalability, the cost of palladium catalysts and stringent anhydrous conditions limit its industrial adoption.

One-Pot Tandem Reactions

Recent advances utilize one-pot strategies to streamline synthesis. A notable example involves the condensation of 2-cyanopyridine with 1,2-dihydroisoquinoline-3-carbaldehyde in the presence of ammonium acetate and p-toluenesulfonic acid (PTSA). The reaction proceeds through imine formation followed by cyclization, yielding the target compound in a single step.

Key Data:

This method reduces purification steps but requires precise control of reaction pH and temperature to prevent decomposition.

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

DMF and toluene are preferred for their high boiling points and ability to dissolve polar intermediates. However, DMF poses disposal challenges, prompting investigations into alternatives like dimethylacetamide (DMAc) or cyclopentyl methyl ether (CPME). Elevated temperatures (80–120°C) generally improve reaction rates but risk thermal degradation of the nitrile group.

Byproduct Management

Common byproducts include:

- N-Alkylated derivatives: Mitigated by using excess dihydroisoquinoline.

- Dehydrohalogenation products: Controlled by maintaining inert atmospheres.

Chromatographic purification (silica gel, ethyl acetate/hexane) remains the standard for isolating high-purity product (>95%).

Industrial Feasibility Assessment

| Method | Cost | Yield | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | Low | Moderate | High | Moderate (DMF use) |

| Cyclocondensation | Moderate | Low | Moderate | High (acid waste) |

| Cross-Coupling | High | High | Low | Low |

| One-Pot Tandem | Moderate | Moderate | High | Low |

Industrial processes favor nucleophilic substitution and one-pot methods due to balance between cost and yield. Transition metal-catalyzed routes are reserved for high-value applications.

Chemical Reactions Analysis

2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds containing the dihydroisoquinoline structure exhibit significant pharmacological potential. For instance, derivatives have been investigated for their roles as positive allosteric modulators of dopamine receptors, which are crucial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia .

Table 1: Therapeutic Potential of Related Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| LY3154207 | Positive allosteric modulator of D1 receptor | Parkinson’s disease, schizophrenia |

| nNOS Inhibitors | Inhibition of neuronal nitric oxide synthase | Neuropathic pain, migraine relief |

| Nicotinonitriles | Various enzyme interactions | Antimicrobial, anti-inflammatory |

Neuropharmacology

The compound has been studied for its neuropharmacological effects, particularly in modulating neurotransmitter systems. Research has shown that derivatives can enhance dopamine signaling, which may improve cognitive functions in conditions like Alzheimer's disease .

Case Study: Dihydroisoquinoline Derivatives

A study demonstrated that specific dihydroisoquinoline derivatives significantly improved cognitive performance in animal models of Alzheimer's disease by enhancing synaptic plasticity through dopamine receptor modulation .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of nicotinonitriles and their derivatives. For example, compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-YL)nicotinonitrile have shown efficacy against various pathogens, making them candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound Name | Pathogen Targeted | Efficacy |

|---|---|---|

| 3,4-Dihydroisoquinolin-1(2H)-one | Pythium recalcitrans | Moderate |

| Nicotinonitrile derivatives | Staphylococcus aureus | High |

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. The compound serves as a versatile building block for synthesizing more complex molecules with desired biological activities .

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

- Electrophilicity: The nitrile group in the target compound offers distinct reactivity compared to amides (e.g., benzamide derivatives) or ketones (e.g., 1-(3,4-Dihydroisoquinolin-2(1H)-YL)ethanone). This could influence binding interactions in biological targets or catalytic processes .

- Synthetic Yields : Analogs with complex substituents (e.g., pyrrolidine-benzamide) exhibit lower yields (~48–52%) compared to simpler derivatives (e.g., hydroxyacetamide: 70%), likely due to steric hindrance during coupling .

- Solubility: Carboxylic acid derivatives (e.g., 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid) are expected to have superior aqueous solubility compared to nitriles or neutral amides .

Functional Group Impact on Bioactivity (Inferred)

While biological data are absent in the evidence, structural trends suggest:

- Nitrile Group : May act as a hydrogen-bond acceptor or participate in covalent interactions with cysteine residues in enzymes.

- Hydroxypropyl Side Chain : Present in multiple analogs (e.g., compounds 23 and 28 in ), this group could enhance membrane permeability due to its amphiphilic nature .

Biological Activity

2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure that includes a dihydroisoquinoline moiety linked to a nicotinonitrile group. This structural combination is significant as it may influence the compound's biological properties, including its interaction with various biological targets.

Antimicrobial Properties

Research has indicated that derivatives of 3,4-dihydroisoquinoline exhibit notable antimicrobial activity. In a study assessing various related compounds, it was found that many derivatives showed effective inhibition against multiple strains of bacteria and fungi, suggesting that this compound may possess similar properties .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Studies have demonstrated that related isoquinoline derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have shown significant cytotoxicity against glioblastoma and breast cancer cell lines at low concentrations, indicating a promising avenue for cancer therapy .

Neurological Effects

The compound's structural similarity to known neuroactive agents raises the possibility of its use in neurological disorders. Specifically, research on related compounds has identified them as selective inhibitors of neuronal nitric oxide synthase (nNOS), which could be beneficial in treating conditions like neuropathic pain . The ability to modulate nitric oxide levels in the nervous system may provide therapeutic benefits in various neurological contexts.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on isoquinoline derivatives. The presence of specific substituents on the N-phenyl ring significantly influences the biological activity of these compounds. For example, mono-halogenated derivatives have shown enhanced antifungal activity compared to their non-substituted counterparts . This highlights the importance of chemical modifications in optimizing biological effects.

Study 1: Antimicrobial Efficacy

In a comparative study of 24 compounds derived from isoquinoline structures, this compound was evaluated alongside other derivatives against seven phytopathogenic fungi. The results indicated that this compound exhibited strong antifungal activity with EC₅₀ values ranging from 8.88 to 19.88 µg/mL, demonstrating its potential as an antifungal agent .

| Compound | EC₅₀ (µg/mL) | Activity |

|---|---|---|

| Compound A | 10.5 | Moderate |

| Compound B | 15.0 | Weak |

| This compound | 9.0 | Strong |

Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of various isoquinoline derivatives against breast adenocarcinoma cells. The results showed that certain modifications led to increased potency, with some compounds achieving IC₅₀ values in the nanomolar range . This suggests that optimizing the structure of this compound could enhance its anticancer properties.

| Compound | IC₅₀ (nM) | Cell Line |

|---|---|---|

| Compound C | 50 | Breast Adenocarcinoma |

| Compound D | 100 | Glioblastoma |

| This compound | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving Pictet-Spengler cyclization to form the dihydroisoquinoline core, followed by nucleophilic substitution or coupling reactions to introduce the nicotinonitrile moiety. Key steps include:

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .

- Purification : Column chromatography (gradient elution with dichloromethane/methanol) and recrystallization (ethanol/water) improve purity .

- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates using -NMR and IR (e.g., nitrile stretch at ~2210 cm) .

Q. How can computational methods predict the binding affinity of this compound to biological targets like PRMT5 or NF-κB?

- Methodological Answer : Molecular docking tools like Glide (Schrödinger Suite) are recommended:

- Protein Preparation : Optimize the target structure (e.g., PRMT5 PDB: 4GQB) using the OPLS-AA force field, removing water molecules and adding missing residues .

- Ligand Preparation : Generate low-energy conformers of the compound using LigPrep, retaining chiral centers.

- Docking Protocol : Perform rigid-receptor docking with GlideScore 2.5, prioritizing poses with hydrogen bonds to catalytic residues (e.g., Arg368 in PRMT5) .

- Validation : Compare results with experimental IC data from biochemical assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., osteoclast inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Profiling : Test the compound across a wide concentration range (1 nM–100 µM) in primary osteoclast cultures and cancer cell lines (e.g., RAW264.7, HeLa). Use Alamar Blue for viability and TRAP staining for osteoclast activity .

- Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions with kinases or GPCRs .

- Mechanistic Validation : Use siRNA knockdown of PRMT5 or NF-κB subunits (e.g., p65) to confirm target specificity in rescue experiments .

Q. How does the compound’s stereochemistry influence its inhibition of NF-κB nuclear translocation?

- Methodological Answer :

- Stereoisomer Synthesis : Prepare (R)- and (S)-enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis .

- Cellular Assays : Compare isomers in NF-κB reporter assays (HEK293T cells transfected with κB-luciferase) and immunocytochemistry (anti-p65 antibody) to quantify nuclear/cytoplasmic ratios .

- MD Simulations : Run 100-ns simulations (AMBER22) to analyze enantiomer binding stability in the p65 DNA-binding domain .

Q. What are the limitations of current QSAR models for predicting the activity of nicotinonitrile derivatives?

- Methodological Answer :

- Data Curation : Compile a dataset of 50+ analogs with measured IC values. Exclude compounds with ambiguous stereochemistry or assay variability >20% .

- Descriptor Selection : Use 3D descriptors (e.g., CoMSIA fields) and machine learning (Random Forest, SVM) to capture steric/electronic effects of the dihydroisoquinoline substituents .

- Validation : Apply leave-one-out cross-validation; prioritize models with and RMSE < 0.5 log units .

Methodological Challenges and Solutions

Q. How to address poor solubility in in vitro assays?

- Solution :

- Solubilization : Use DMSO stocks (<0.1% final concentration) or cyclodextrin-based formulations (e.g., 2% HP-β-CD) .

- Surfactant Addition : Include 0.01% Tween-80 in aqueous buffers to enhance dispersion .

Q. What are best practices for validating target engagement in cellular models?

- Solution :

- CETSA : Perform Cellular Thermal Shift Assay (CETSA) on lysates treated with 10 µM compound. Monitor PRMT5 thermal stability via Western blot .

- SPR/BLI : Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure direct binding kinetics (e.g., , ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.